(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid

Lipophilicity Drug-likeness Benzimidazolone

(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1443987-72-1) is an N,N′-dimethyl benzimidazolone bearing a boronic acid handle at the 5-position. It belongs to the class of heteroaryl boronic acids used as Suzuki-Miyaura coupling partners in medicinal chemistry and materials science.

Molecular Formula C9H11BN2O3
Molecular Weight 206.01 g/mol
Cat. No. B8090124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid
Molecular FormulaC9H11BN2O3
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(C(=O)N2C)C)(O)O
InChIInChI=1S/C9H11BN2O3/c1-11-7-4-3-6(10(14)15)5-8(7)12(2)9(11)13/h3-5,14-15H,1-2H3
InChIKeyZXMMAFWVKSOOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic Acid: A Benzimidazolone Boronic Acid for Regioselective Coupling


(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1443987-72-1) is an N,N′-dimethyl benzimidazolone bearing a boronic acid handle at the 5-position. It belongs to the class of heteroaryl boronic acids used as Suzuki-Miyaura coupling partners in medicinal chemistry and materials science . The electron-withdrawing 2-oxo group stabilizes the C–B bond against protodeboronation, while the two N-methyl groups eliminate tautomeric N–H protons that could otherwise participate in undesired side reactions [1].

Why (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic Acid Cannot Be Replaced by Generic Benzimidazole Boronic Acids


Generic benzimidazole- or benzimidazolone-based boronic acids lack the specific combination of N,N′-dimethylation and the electron-withdrawing 2-oxo group present in this compound. The non-methylated analog (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid (CAS 1194483-04-9) retains two ionisable N–H protons that increase H-bond donor count and reduce lipophilicity, altering solubility and potentially interfering with transition-metal catalysis . Furthermore, the absence of N-methyl groups leaves the benzimidazolone susceptible to tautomerisation and N–H deprotonation under basic coupling conditions, which can lead to lower effective yields or require protecting-group strategies [1]. These differences directly impact the reproducibility of coupling protocols and the physicochemical profile of downstream products.

Quantitative Differentiation Evidence for (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic Acid


Higher Lipophilicity and Fewer H-Bond Donors Improve Compartment Partitioning Relative to the Non-Methylated Analog

The target compound (LogP = 1.68; H-bond donors = 2) is more lipophilic and possesses two fewer H-bond donors than its direct non-methylated congener (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid (LogP = 1.05; H-bond donors = 4) . An increase of ΔLogP ≈ 0.63 and a halving of HBD count predict improved passive membrane permeability and better partitioning into organic reaction media.

Lipophilicity Drug-likeness Benzimidazolone

Electron-Withdrawing 2-Oxo Group Reduces Protodeboronation Risk, a Known Liability of Electron-Rich Heteroaryl Boronic Acids

The 2-oxo substituent withdraws electron density from the aromatic ring, thereby slowing the rate of protodeboronation compared to electron-rich benzimidazole boronic acids lacking a carbonyl [1]. The half-life for protodeboronation of 2-pyridyl boronic acid at pH 7, 70 °C is ~25–50 s, whereas electron-poor heteroaryl boronic acids can exhibit t₀.₅ > 1 week under identical conditions [2][3]. While no direct half-life measurement for this specific compound is available, the structural analogy places it in the slow-protodeboronation category, making it suitable for multi-step sequences requiring prolonged heating.

Protodeboronation Stability Benzimidazolone

Commercial Availability and Defined Purity Contrast with the Non-Methylated Analog

The target compound is stocked by multiple reputable suppliers (Fluorochem, CymitQuimica, Beyotime) at ≥97% purity with transparent pricing (e.g., Fluorochem: 100 mg £76, 250 mg £127, 1 g £295) . In contrast, the non-methylated analog (CAS 1194483-04-9) shows 'Pricing not currently available' on Fluorochem and limited stock indications , implying lower production priority and potential supply disruptions for procurement.

Supply chain Purity Procurement

Scaffold Utility Validated in TRIM24 Bromodomain Inhibitor and PI3K Patent Space

Derivatives of the 1,3-dimethyl-2-oxo-benzimidazol-5-yl scaffold appear in potent TRIM24 bromodomain inhibitors (e.g., a 3,4-dimethoxybenzenesulfonamide derivative showing IC₅₀ = 7.6 nM in TRIM24 BrD binding assay) and in patent families claiming benzimidazole boronic acids as PI3 kinase inhibitors [1]. While these data pertain to elaborated analogs, they demonstrate that the core structure is privileged in two distinct pharmacological contexts, providing confidence that incorporation of this boronic acid building block offers access to multiple bioactive chemotypes.

Bromodomain Kinase inhibitor TRIM24 PI3K

Procurement-Ready Application Scenarios for (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic Acid


Late-Stage Functionalisation of CNS-Penetrant Kinase Inhibitors

The elevated LogP (1.68) and reduced H-bond donor count (2) relative to the non-methylated analog make this boronic acid particularly suited for constructing CNS-accessible kinase inhibitors via Suzuki coupling. Its lipophilic character helps maintain blood-brain barrier permeability, while the stabilised C–B bond tolerates the elevated temperatures often required for challenging heterocyclic chloride partners .

Fragment Elaboration Targeting Bromodomain-Containing Proteins

Because the 1,3-dimethyl-2-oxo-benzimidazol-5-yl pharmacophore is a recognised TRIM24 bromodomain-binding motif (exemplified by IACS-9571 with IC₅₀ = 7.6 nM) , this boronic acid is a strategic intermediate for fragment-based libraries aimed at bromodomain or other acetyl-lysine reader domains.

Parallel Synthesis of PI3K-Focused Compound Libraries

Patents covering benzimidazole boronic acids as PI3 kinase inhibitors [1] establish the relevance of this scaffold for oncology programs. The combination of reliable commercial supply (Fluorochem UK stock, 97% purity) and resistance to protodeboronation supports its use in high-throughput parallel synthesis where consistent coupling yields are critical.

Replacement of Non-Methylated Benzimidazolone Boronic Acids in LogP-Optimised Series

When a lead series built on the (2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl) scaffold requires higher lipophilicity, direct replacement with the N,N′-dimethylated analog delivers a ΔLogP of +0.63 without altering the core topology , enabling a clean SAR assessment of lipophilicity effects while preserving the Suzuki-coupling handle.

Quote Request

Request a Quote for (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.